molecular formula C6H10N4O2 B7910135 2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one

2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7910135
M. Wt: 170.17 g/mol
InChI Key: BVYDZIDHXDONCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, and cyclization, among others. Each step is carefully monitored, and conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also incorporates advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran. Substitution reactions may be catalyzed by acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Properties

IUPAC Name

2-hydrazinyl-6-(methoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-3-4-2-5(11)9-6(8-4)10-7/h2H,3,7H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYDZIDHXDONCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.